methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Overview
Description
Methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate, also known as methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate, is a derivative of 1,2,4-triazole . The primary target of this compound and its derivatives is the cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of the cell membrane .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the biosynthesis of sterols, leading to alterations in the cell membrane’s structure and function
Biochemical Pathways
The inhibition of CYP51 affects the sterol biosynthesis pathway . This pathway is responsible for the production of essential sterols for the cell membrane. Disruption of this pathway can lead to cell death, making this a potential mechanism for the compound’s antifungal properties .
Pharmacokinetics
1,2,4-triazole derivatives are generally known for their good pharmacodynamic and pharmacokinetic profiles
Result of Action
The result of the compound’s action is the disruption of the cell membrane’s structure and function due to the inhibition of sterol biosynthesis . This can lead to cell death, providing a potential mechanism for the compound’s antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of 5-amino-1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group on the triazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological research due to its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a valuable tool for studying enzyme mechanisms and developing new pharmaceuticals .
Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole: A precursor to methyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate, used in similar applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with applications in medicinal chemistry.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its use in the synthesis of energetic materials.
Uniqueness
This compound stands out due to its unique combination of a triazole ring and a sulfanyl acetate group. This structure provides a distinct reactivity profile and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile and valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-11-3(10)2-12-5-7-4(6)8-9-5/h2H2,1H3,(H3,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJPGQZYQRXFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NNC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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